molecular formula C10H12ClNO3 B2937537 2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride CAS No. 2172256-33-4

2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride

Cat. No.: B2937537
CAS No.: 2172256-33-4
M. Wt: 229.66
InChI Key: QMJAHDXNOHTAOG-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and properties, making it a valuable substance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the benzoxazepine ring system. Common synthetic routes include the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride is used to study various biological processes. It can serve as a probe to investigate enzyme activities and binding interactions.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities that are beneficial for treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

  • Benzodiazepines

  • Oxazepines

  • Benzoxazepines

Uniqueness: 2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride stands out due to its specific structural features and reactivity. Unlike some similar compounds, it may exhibit unique biological or chemical properties that make it more suitable for certain applications.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c12-10(13)7-2-1-3-9-8(7)6-11-4-5-14-9;/h1-3,11H,4-6H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJAHDXNOHTAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2CN1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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